

Sivopixant (S-600918): A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: Sivopixant

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Introduction

Sivopixant, also known as S-600918, is a potent and highly selective, orally administered small molecule antagonist of the P2X3 receptor.[1] Developed by Shionogi, it is under investigation for its therapeutic potential in treating refractory or unexplained chronic cough (RCC/UCC).[1][2] The P2X3 receptor, an ATP-gated ion channel, is a key component in the sensory pathways that initiate the cough reflex.[3][4] **Sivopixant's** pharmacological profile is distinguished by its high selectivity for the P2X3 receptor homotrimer over the P2X2/3 heterotrimer, which is implicated in taste disturbances, a common side effect of less selective P2X3 antagonists.[5][6] This document provides an in-depth technical overview of the pharmacological properties of **Sivopixant**, compiling data from preclinical and clinical studies.

Mechanism of Action

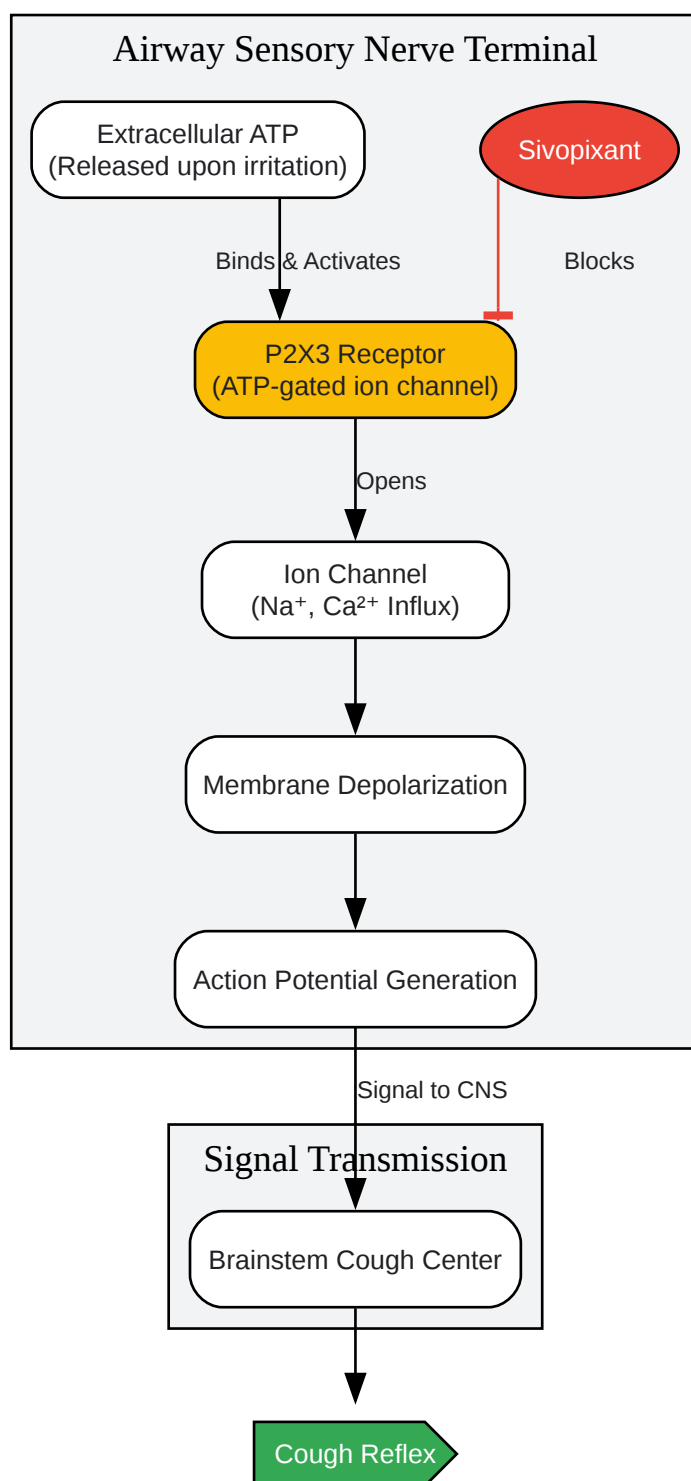
Sivopixant exerts its therapeutic effect by acting as a selective antagonist of the purinergic P2X3 receptor.[1] These receptors are ATP-gated ion channels predominantly expressed on sensory afferent nerve fibers (A δ and C fibers) that innervate the airways.[3][4]

1.1. Role of P2X3 in the Cough Reflex Inflammation, irritation, or injury in the airways can lead to the release of extracellular adenosine triphosphate (ATP). This ATP binds to and activates P2X3 receptors on sensory nerve endings. Activation of these channels leads to cation influx, depolarization of the neuronal membrane, and the initiation of an action potential. This signal is

transmitted to the brainstem's cough center, triggering the cough reflex.[3] In chronic cough, these pathways are often hypersensitized.

1.2. Antagonistic Action of **Sivopixant** **Sivopixant** binds to the P2X3 receptor, preventing ATP from activating the ion channel. By blocking this initial step in the sensory signaling cascade, **Sivopixant** reduces the activation of cough-evoking nerves, thereby decreasing cough frequency and severity.[7]

1.3. Receptor Selectivity and Taste Disturbance P2X3 receptors can exist as homotrimers (three P2X3 subunits) or as heterotrimers with the P2X2 subunit (P2X2/3). While P2X3 homotrimers are central to the cough reflex, P2X2/3 heterotrimers are highly expressed in taste bud cells and are implicated in taste perception.[4][6] Less selective P2X3 antagonists, such as Gefapixant, inhibit both receptor types, leading to a high incidence of taste-related adverse events like dysgeusia (taste distortion).[6][8] **Sivopixant** was specifically developed for high selectivity towards the P2X3 homotrimer, thereby minimizing interaction with the P2X2/3 heterotrimer and reducing the likelihood of taste disturbances.[5][6]



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Caption: P2X3 receptor signaling pathway in the cough reflex and **Sivopixant**'s inhibitory mechanism.

Pharmacodynamics

2.1. Receptor Binding Affinity and Selectivity Structure-activity relationship studies have demonstrated **Sivopixant**'s highly selective antagonistic activity.[3][4] Its potency is significantly greater for the target P2X3 receptor compared to the P2X2/3 receptor associated with taste. The molecular basis for this high affinity and selectivity is attributed to a tri-symmetric allosteric binding site located near the upper vestibule of the P2X3 homotrimer.[5][8][9]

Table 1: In Vitro Receptor Antagonist Potency

Receptor Subtype	IC50 Value	Source(s)
P2X3	4.2 nM	[3][4][6]
P2X2/3	1100 nM	[3][4][6]

| Selectivity Ratio (P2X2/3 / P2X3) | ~262-fold | |

This selectivity profile is substantially higher than that of the first-generation antagonist Gefapixant, which exhibits only three- to eight-fold selectivity.[4]

Clinical Pharmacology

Sivopixant has been evaluated in Phase 2 clinical trials for its efficacy and safety in patients with refractory or unexplained chronic cough.

3.1. Efficacy

A Phase 2a proof-of-concept, crossover study and a larger Phase 2b parallel-group, dose-ranging study have provided key insights into the clinical efficacy of **Sivopixant**.

Table 2: Summary of Efficacy Results from Phase 2a Clinical Trial

Endpoint	Sivopixant (150 mg/day)	Placebo	Placebo- Adjusted Difference	p-value	Source(s)
Change in Daytime Hourly Coughs	-54.1%	-33.0%	-31.6%	0.0546	[3] [6] [10]
Change in 24-Hour Hourly Coughs	-52.6%	-31.4%	-30.9%	0.0386	[10] [11]
Change in Cough Severity (VAS, mm)	-18.8 mm	-12.4 mm	-6.4 mm	0.1334	[4] [11]

| LCQ Total Score Responders (>1.3 pt increase) | 58.1% | 35.5% | N/A | N/A | [\[4\]](#) |

In the Phase 2b trial, **Sivopixant** did not meet the primary endpoint of a statistically significant change from baseline in 24-hour cough frequency compared to placebo across all doses.[\[2\]](#)[\[12\]](#) However, a dose-dependent effect was observed, with the 300 mg dose showing the greatest numerical improvements in cough frequency and patient-reported outcomes, including cough severity.[\[2\]](#)[\[13\]](#)

Table 3: Key Efficacy Results from Phase 2b Clinical Trial (4 Weeks)

Endpoint	Sivopixant 50 mg	Sivopixant 150 mg	Sivopixant 300 mg	Source(s)
Placebo-Adjusted Change in 24-h Coughs	+13.17% (p=0.3532)	-1.77% (p=0.8935)	-12.47% (p=0.3241)	[2] [12]
Placebo-Adjusted Change in Cough Severity (VAS, mm)	+1.75 mm (p=0.5854)	-1.21 mm (p=0.7056)	-6.55 mm (p=0.0433)	[12] [13]
LCQ Total Score Responders (>1.3 pt increase) - Odds Ratio vs Placebo	N/A	N/A	2.21 (p=0.0227)	[13]

| Patient Global Impression of Change (% reporting improvement) | 61.3% | 78.3% | 86.8% | [\[2\]](#) | [\[12\]](#) |

3.2. Safety and Tolerability

Sivopixant has been generally well-tolerated in clinical trials.[\[13\]](#) The most notable safety finding, consistent with the P2X3 antagonist class, is the occurrence of taste-related adverse events. However, owing to its high selectivity, the incidence is lower compared to other agents in the class.

Table 4: Incidence of Key Adverse Events (AEs)

Event	Phase 2a (150 mg)	Phase 2b (50 mg)	Phase 2b (150 mg)	Phase 2b (300 mg)	Placebo	Source(s)
Any Treatment- Emergent AE (TEAE)	35.5%	25.7%	32.0%	49.0%	20.6% - 29.0%	[2] [3] [12]
Treatment- Related AEs	12.9%	N/A	N/A	N/A	3.2%	[3] [10]
Any Taste- Related TEAE	6.5% (mild)	2.0%	13.6%	33.0%	2.9%	[10] [13]

| Discontinuation due to Taste AE | 0% | 0% | 0% | 1.0% (ageusia) | 0% [\[13\]](#) |

In the Phase 2b study, most taste-related TEAEs were mild to moderate, reversible, and occurred within the first week of treatment.[\[2\]](#)[\[13\]](#) Other reported treatment-related AEs in the Phase 2a study included single instances of oral hypoesthesia and drug-induced liver injury.[\[3\]](#)
[\[4\]](#)

Pharmacokinetics

Sivopixant has been described as having a favorable pharmacokinetic profile.[\[3\]](#)[\[4\]](#)[\[6\]](#) Studies in healthy male subjects have shown that it exhibits more than dose-proportional pharmacokinetics with multiple dosing.[\[14\]](#) Detailed pharmacokinetic parameters such as C_{max}, T_{max}, and half-life from human studies are not extensively published in the reviewed literature.

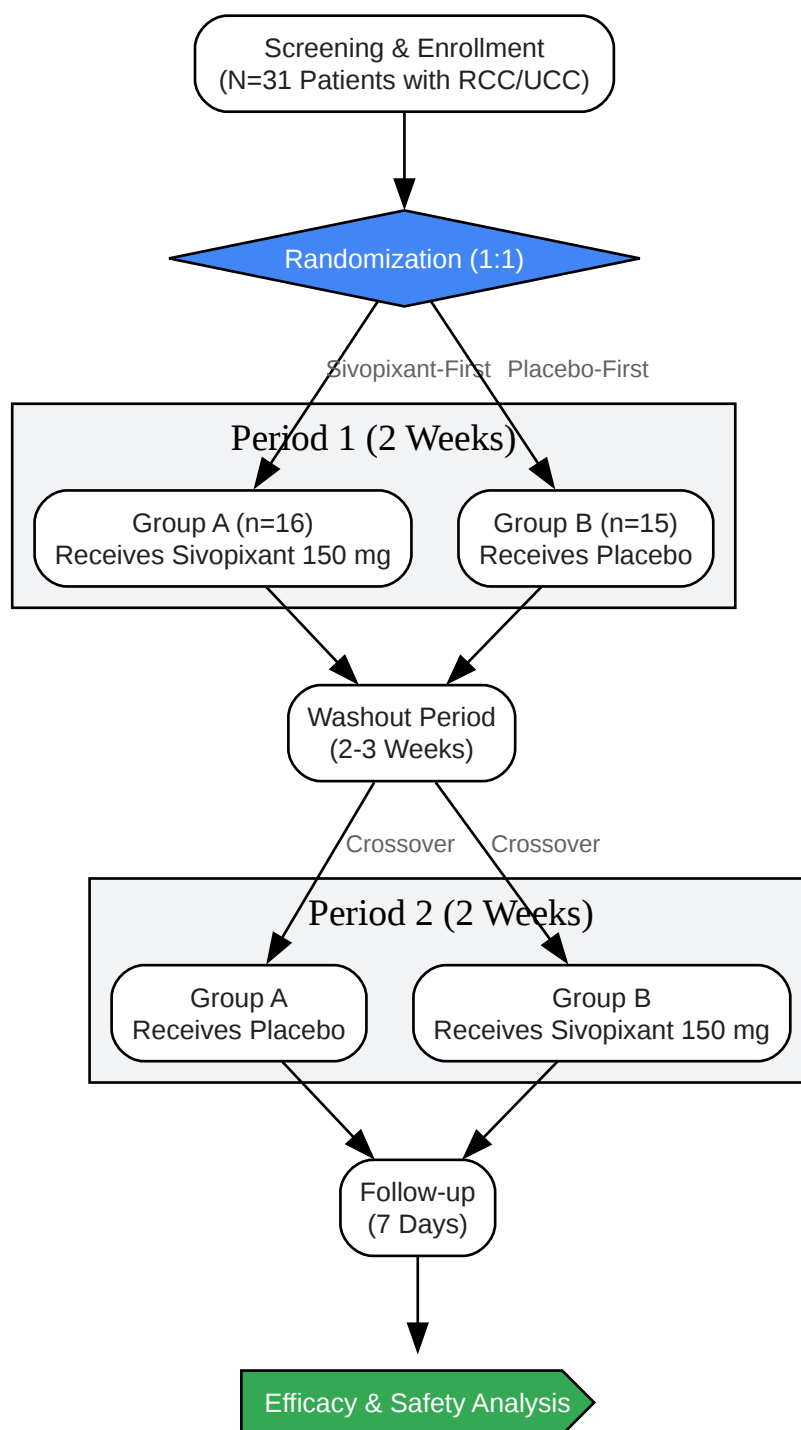
Experimental Protocols

5.1. In Vitro Selectivity Determination The high affinity and selectivity of **Sivopixant** were elucidated through a combination of advanced molecular biology and electrophysiology techniques.[\[5\]](#)[\[8\]](#)[\[9\]](#)

- **Chimera Construction:** Chimeric receptors were created by swapping domains between human P2X2 and P2X3 receptors to identify the specific regions responsible for **Sivopixant** binding and selectivity.
- **Site-Directed Mutagenesis:** Specific amino acid residues within the P2X3 receptor were mutated to pinpoint the key residues that form the binding pocket.
- **Whole-Cell Patch-Clamp Electrophysiology:** This technique was used to measure the ion channel activity of wild-type and mutated P2X3 and P2X2/3 receptors in response to ATP, and to quantify the inhibitory effect (IC50) of **Sivopixant**.
- **Metadynamics and Covalent Occupation:** Computational and chemical probe techniques were used to model the binding site and confirm the allosteric mechanism of inhibition.[\[5\]](#)[\[8\]](#)[\[9\]](#)

5.2. Clinical Trial Methodology (Phase 2a)

- **Study Design:** A multicenter, randomized, double-blind, placebo-controlled, two-period crossover study.[\[6\]](#)[\[10\]](#)
- **Participants:** 31 adult patients with refractory or unexplained chronic cough.[\[10\]](#)
- **Intervention:** Patients received **Sivopixant** (150 mg) or a matching placebo orally once daily for 2 weeks. This was followed by a 2-3 week washout period, after which patients crossed over to the other treatment arm for another 2 weeks.[\[6\]](#)[\[10\]](#)
- **Primary Endpoint:** The placebo-adjusted ratio of the average number of coughs per hour during the daytime after 2 weeks of treatment compared to baseline.[\[3\]](#)[\[10\]](#)
- **Key Secondary Endpoints:** Change in 24-hour cough frequency, cough severity Visual Analog Scale (VAS), and Leicester Cough Questionnaire (LCQ) score.[\[15\]](#)
- **Cough Monitoring:** Coughs were objectively measured using an ambulatory acoustic cough monitor (e.g., VitaloJAK).[\[15\]](#)



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Caption: Experimental workflow for the Phase 2a crossover clinical trial of **Sivopixant**.

Conclusion

Sivopixant is a next-generation P2X3 receptor antagonist with a pharmacological profile optimized for high selectivity. Its potent inhibition of the P2X3 receptor, coupled with significantly lower activity at the P2X2/3 receptor, translates into a promising clinical profile for the treatment of refractory chronic cough.[11] While the Phase 2b trial did not meet its primary endpoint, dose-dependent improvements in patient-reported outcomes suggest therapeutic potential, particularly at higher doses.[13] The key advantage of **Sivopixant** lies in its potential to reduce cough frequency and severity while offering a more favorable safety profile with a lower incidence of taste-related disturbances compared to less selective predecessors.[10][11] Further clinical evaluation is necessary to fully establish its role in the management of chronic cough.

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